Vildagliptin-d7

Description

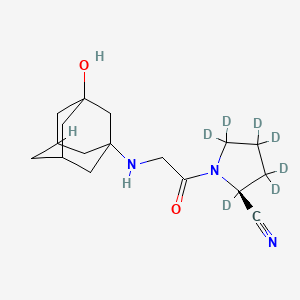

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKIDBDQMKNDQ-KRANLNKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C(C(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])([2H])[2H])([2H])[2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Purity of Vildagliptin-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Vildagliptin-d7, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter for its use as an internal standard in pharmacokinetic and metabolic studies. Below is a summary of available data from various suppliers. It is important to note that "isotopic purity" or "isotopic enrichment" refers to the percentage of the deuterated molecule relative to its unlabeled counterpart, while "chromatographic purity" indicates the percentage of the compound of interest in a sample, free from other chemical impurities.

| Supplier/Source | Isotopic Purity Specification | Chemical/Chromatographic Purity |

| Cayman Chemical | ≥99% deuterated forms (d1-d7)[1] | Not specified |

| Sussex Research Laboratories Inc. | >95% Isotopic Enrichment[2] | >95% (HPLC)[2] |

| Anonymous Certificate of Analysis | Not specified | >90%[3] |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is typically performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Mass Spectrometry (MS) Method

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound.[4] A general protocol involves the following steps:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a corresponding stock solution of non-deuterated Vildagliptin as a reference standard.

-

Create a series of dilutions for both the deuterated and non-deuterated standards to establish a calibration curve and assess instrument linearity.

-

-

Instrumentation and Data Acquisition:

-

Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system or a direct infusion electrospray ionization high-resolution mass spectrometer (ESI-HRMS).[5]

-

Optimize the MS parameters (e.g., ionization source, collision energy) for Vildagliptin.

-

Acquire full scan mass spectra for both the this compound sample and the non-deuterated standard.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) for the molecular ions of both Vildagliptin and this compound.

-

Measure the relative intensities of the isotopic peaks in the mass spectrum of the non-deuterated standard to determine the natural isotopic abundance of the constituent elements.

-

In the mass spectrum of this compound, identify the peaks corresponding to the fully deuterated molecule (d7) and any partially deuterated (d1-d6) or non-deuterated (d0) species.

-

Calculate the isotopic purity by determining the relative abundance of the d7 peak compared to the sum of all isotopic peaks (d0 to d7), after correcting for the natural isotopic abundance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, can provide valuable information about the isotopic purity and the specific sites of deuteration.

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d).

-

Prepare a similar sample of non-deuterated Vildagliptin for comparison.

-

-

Instrumentation and Data Acquisition:

-

Acquire a ¹H-NMR spectrum of the this compound sample. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium.

-

Acquire a ²H-NMR spectrum. The presence of signals will directly indicate the positions of deuterium incorporation.

-

For quantitative analysis, a known internal standard can be added to the NMR tube.

-

-

Data Analysis:

-

In the ¹H-NMR spectrum, compare the integration of the remaining proton signals with the integration of a signal from a non-deuterated position in the molecule to estimate the degree of deuteration.

-

In the ²H-NMR spectrum, the integrals of the deuterium signals can be used to determine the relative abundance of deuterium at each labeled site.

-

Synthesis and Purification Workflow

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible workflow can be extrapolated from the known synthesis routes of Vildagliptin.[6][7][8] The deuteration is likely introduced through the use of deuterated starting materials or reagents.

Vildagliptin Signaling Pathway

Vildagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells. This dual action leads to improved glycemic control.

References

- 1. caymanchem.com [caymanchem.com]

- 2. sussex-research.com [sussex-research.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

Vildagliptin-d7: An In-depth Technical Guide on the In Vitro Mechanism of Action of Vildagliptin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the core molecular interactions, signaling pathways, and cellular effects of vildagliptin, supported by quantitative data from key in vitro experiments. Furthermore, it outlines the established use of its deuterated analog, vildagliptin-d7, in analytical methodologies.

Introduction to Vildagliptin and this compound

Vildagliptin is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated through the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the degradation of these hormones, vildagliptin enhances their physiological effects, leading to improved glycemic control.[1][2][3]

This compound is a deuterated form of vildagliptin, where seven hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods used to quantify vildagliptin in biological matrices.[4] Its use ensures accurate and precise measurement of the parent drug concentration in pharmacokinetic and other analytical studies.[5]

Core Mechanism of Action: DPP-4 Inhibition

The cornerstone of vildagliptin's mechanism of action is its potent and selective inhibition of the DPP-4 enzyme.[6] In vitro studies have consistently demonstrated vildagliptin's high affinity for DPP-4, leading to a significant reduction in its enzymatic activity.

Quantitative Data on DPP-4 Inhibition

| Parameter | Value | Species/System | Reference |

| IC50 | ~1.38 ng/mL (4.6 nmol/L) | Human | [7] |

Experimental Protocols

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay quantifies the inhibitory effect of vildagliptin on DPP-4 activity using a fluorogenic substrate.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Vildagliptin (test compound)

-

Sitagliptin (positive control inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare serial dilutions of vildagliptin in the assay buffer.

-

In a 96-well plate, add the diluted DPP-4 enzyme to each well, except for the blank controls.

-

Add the vildagliptin dilutions to the respective wells. For control wells, add assay buffer (100% activity) or a known inhibitor like sitagliptin (positive control).

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity at 37°C for 30-60 minutes.

-

The rate of increase in fluorescence is proportional to DPP-4 activity. Calculate the percentage of inhibition for each vildagliptin concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the vildagliptin concentration and fitting the data to a dose-response curve.[8][9][10][11]

Downstream Cellular Effects of Vildagliptin

By inhibiting DPP-4, vildagliptin increases the bioavailability of active GLP-1 and GIP. These incretin hormones then act on their respective receptors on pancreatic islet cells, leading to a cascade of beneficial effects on glucose homeostasis.

Signaling Pathways and Cellular Responses

The binding of GLP-1 and GIP to their G-protein coupled receptors (GPCRs) on pancreatic β-cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), culminating in enhanced glucose-stimulated insulin secretion. In pancreatic α-cells, GLP-1 suppresses glucagon secretion in a glucose-dependent manner.[1][12]

In Vitro Effects on Pancreatic Islets

Studies using isolated pancreatic islets have been instrumental in elucidating the direct effects of vildagliptin on insulin and glucagon secretion.

Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets

This assay measures the ability of vildagliptin to enhance insulin secretion from isolated pancreatic islets in response to glucose.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or human donors)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)

-

Vildagliptin

-

Insulin ELISA kit

Procedure:

-

Isolate pancreatic islets using collagenase digestion.

-

Culture the islets overnight to allow for recovery.

-

Pre-incubate a group of islets (typically 10-20 islets per replicate) in KRB buffer with low glucose for 1-2 hours.

-

Divide the islets into treatment groups: low glucose, high glucose, and high glucose with vildagliptin at various concentrations.

-

Incubate the islets in their respective treatment solutions for 1-2 hours at 37°C.

-

Collect the supernatant from each well to measure secreted insulin.

-

Lyse the islets to measure total insulin content.

-

Quantify insulin in the supernatant and lysate using an insulin ELISA kit.

-

Normalize secreted insulin to the total insulin content or DNA content of the islets.[13][14][15][16][17]

In Vitro Effects on Glucagon Secretion

In vitro studies have shown that the increased levels of GLP-1 due to vildagliptin treatment lead to a glucose-dependent suppression of glucagon secretion from pancreatic α-cells.[1][18] This effect is particularly important in the context of type 2 diabetes, where glucagon secretion is often inappropriately elevated.

In Vitro Effects on Enteroendocrine Cells

While vildagliptin's primary action is on DPP-4, its indirect effects on incretin-secreting cells can be studied in vitro.

GLP-1 Secretion Assay with Enteroendocrine Cell Lines

This assay is used to assess the secretion of GLP-1 from enteroendocrine cell lines such as STC-1 and NCI-H716. Although vildagliptin does not directly stimulate GLP-1 secretion, this assay is crucial for studying the overall incretin axis.

Materials:

-

Enteroendocrine cell line (e.g., STC-1 or NCI-H716)

-

Cell culture medium and supplements

-

Test compounds (e.g., nutrients, pharmacological agents)

-

Assay buffer (e.g., HEPES-buffered saline)

-

GLP-1 ELISA kit

Procedure:

-

Culture the enteroendocrine cells to confluence in multi-well plates.

-

Wash the cells with assay buffer to remove residual medium.

-

Incubate the cells with the test compounds (secretagogues) in the assay buffer for a defined period (e.g., 2 hours) at 37°C.

-

Collect the supernatant containing secreted GLP-1.

-

To prevent GLP-1 degradation by any endogenous DPP-4, a DPP-4 inhibitor can be added to the collection buffer.

-

Quantify the amount of active GLP-1 in the supernatant using a specific ELISA kit.[19][20][21][22][23]

This compound in Analytical Methods

As previously mentioned, this compound serves as an essential tool for the accurate quantification of vildagliptin in biological samples.

LC-MS/MS Method for Vildagliptin Quantification

Instrumentation:

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical column (e.g., C18)

Procedure Outline:

-

Sample Preparation: Plasma or other biological samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analyte. This compound is added as the internal standard at a known concentration at the beginning of this process.

-

Chromatographic Separation: The extracted sample is injected into the LC system, where vildagliptin and this compound are separated from other matrix components on the analytical column.

-

Mass Spectrometric Detection: The separated compounds are ionized (typically using electrospray ionization - ESI) and detected by the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both vildagliptin and this compound.

-

Quantification: The peak area ratio of vildagliptin to this compound is calculated and used to determine the concentration of vildagliptin in the original sample by referencing a calibration curve.[4][5][7][24][25]

Conclusion

The in vitro mechanism of action of vildagliptin is centered on its potent and selective inhibition of DPP-4. This leads to an increase in the half-life of incretin hormones, GLP-1 and GIP, thereby enhancing their beneficial effects on pancreatic islet function. In vitro studies using isolated islets and cell lines have confirmed that this mechanism results in glucose-dependent stimulation of insulin secretion and suppression of glucagon release. Vildagliptin has also been shown to promote β-cell health by increasing proliferation and reducing apoptosis. The deuterated analog, this compound, is a critical tool in the analytical methods used to accurately quantify vildagliptin in research and development. This comprehensive understanding of vildagliptin's in vitro pharmacology is essential for ongoing research and the development of novel therapies for type 2 diabetes.

References

- 1. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man [frontiersin.org]

- 3. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciensage.info [sciensage.info]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. jmpas.com [jmpas.com]

- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 9. lifetechindia.com [lifetechindia.com]

- 10. content.abcam.com [content.abcam.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Vildagliptin preserves the mass and function of pancreatic β cells via the developmental regulation and suppression of oxidative and endoplasmic reticulum stress in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. surgery.wisc.edu [surgery.wisc.edu]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

- 16. researchgate.net [researchgate.net]

- 17. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vildagliptin reduces glucagon during hyperglycemia and sustains glucagon counterregulation during hypoglycemia in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Navigating Metabolic Pathways: A Technical Guide to Deuterium-Labeled Vildagliptin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterium-labeled Vildagliptin in metabolic studies. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. The use of stable isotope labeling, particularly with deuterium, offers a powerful tool to trace and quantify the biotransformation of Vildagliptin in vivo and in vitro. This guide provides a comprehensive overview of the synthesis, experimental protocols, and data analysis related to the use of deuterium-labeled Vildagliptin in metabolic research.

Introduction to Vildagliptin and the Role of Deuterium Labeling

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing their breakdown, Vildagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2] This mechanism of action effectively improves glycemic control in patients with type 2 diabetes.[2]

The metabolism of Vildagliptin is a key determinant of its pharmacokinetic profile. It is extensively metabolized, with the primary route being hydrolysis of the cyano group to form the inactive carboxylic acid metabolite, M20.7.[3] Notably, cytochrome P450 (CYP) enzymes play a minimal role in its metabolism, reducing the potential for drug-drug interactions.[3]

Deuterium labeling is a valuable technique in metabolic studies for several reasons. The substitution of hydrogen with deuterium atoms creates a heavier, stable isotope of the drug molecule. This isotopic signature allows for the differentiation of the administered drug and its metabolites from endogenous compounds using mass spectrometry. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." This effect can slow down metabolism at the site of deuteration, potentially altering the pharmacokinetic profile and providing insights into metabolic pathways.

Synthesis of Deuterium-Labeled Vildagliptin

While specific, detailed protocols for the synthesis of deuterium-labeled Vildagliptin for metabolic studies are not widely published in commercial literature, a general approach can be inferred from known Vildagliptin synthesis routes and standard deuteration techniques. A plausible synthetic route would involve the introduction of deuterium atoms at a metabolically stable position. Vildagliptin-d7 has been used as an internal standard in bioanalytical methods, indicating its availability and stability.[4][5]

Hypothetical Synthesis Outline:

A potential strategy for the synthesis of deuterium-labeled Vildagliptin could involve the use of a deuterated precursor during the synthesis process. For instance, a deuterated version of L-prolinamide or 3-amino-1-adamantanol could be employed. Another approach is the use of a deuterated acetylating agent.

-

Step 1: Preparation of a Deuterated Intermediate. This could involve the synthesis of a deuterated version of a key building block, such as d7-3-amino-1-adamantanol, through established deuteration methods like catalytic H-D exchange.

-

Step 2: Condensation Reaction. The deuterated intermediate would then be reacted with the other non-labeled precursor molecules in a similar fashion to the established synthesis of Vildagliptin.

-

Step 3: Purification. The final deuterium-labeled Vildagliptin product would be purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Note: The exact position and number of deuterium atoms would need to be carefully selected to ensure the label is retained during metabolism and does not significantly alter the pharmacological activity of the drug, unless the kinetic isotope effect itself is the subject of study.

Experimental Protocols for Metabolic Studies

The following sections outline detailed methodologies for conducting metabolic studies using deuterium-labeled Vildagliptin.

In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)

This protocol describes a typical in vivo study to investigate the pharmacokinetics of deuterium-labeled Vildagliptin in a rat model.

Materials:

-

Deuterium-labeled Vildagliptin (e.g., this compound)

-

Unlabeled Vildagliptin (for comparison)

-

Wistar rats (male, specific pathogen-free)

-

Vehicle for drug administration (e.g., sterile water or saline)

-

Blood collection supplies (e.g., capillaries, EDTA tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

-

Dosing:

-

Divide rats into two groups: one receiving deuterium-labeled Vildagliptin and a control group receiving unlabeled Vildagliptin.

-

Administer a single oral dose of the respective compound (e.g., 10 mg/kg) via gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into EDTA-containing tubes to prevent coagulation.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Analyze the plasma samples for the concentration of Vildagliptin and its major metabolite (M20.7) using a validated LC-MS/MS method. The use of a deuterium-labeled internal standard (if the test article is unlabeled) or an analog internal standard is recommended for accurate quantification.

-

Human Pharmacokinetic Study

This protocol outlines a typical design for a human pharmacokinetic study.

Study Design:

-

A randomized, open-label, two-period, crossover study in healthy male volunteers.

Procedure:

-

Subject Screening and Enrollment: Recruit healthy male subjects based on inclusion and exclusion criteria. Obtain informed consent.

-

Dosing:

-

In each study period, administer a single oral dose of either deuterium-labeled Vildagliptin or unlabeled Vildagliptin (e.g., 50 mg).

-

A washout period of at least 7 days should separate the two dosing periods.

-

-

Blood Sampling:

-

Collect venous blood samples at specified time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

-

Plasma and Urine Collection:

-

Process blood samples to obtain plasma as described in the animal study protocol.

-

Collect urine samples over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose) to determine the extent of renal excretion of the parent drug and its metabolites.

-

-

Sample Analysis:

-

Quantify the concentrations of Vildagliptin and its metabolites in plasma and urine samples using a validated LC-MS/MS method.

-

Bioanalytical Method: LC-MS/MS for Quantification

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of deuterium-labeled Vildagliptin and its metabolites in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Vildagliptin: Monitor a specific precursor-to-product ion transition.

-

Deuterium-labeled Vildagliptin (e.g., this compound): Monitor the corresponding shifted precursor-to-product ion transition.[5]

-

Metabolite M20.7: Monitor its specific precursor-to-product ion transition.

-

-

Internal Standard: A stable isotope-labeled analog of Vildagliptin (if analyzing the unlabeled drug) or a structurally similar compound.

Sample Preparation:

-

Protein Precipitation: A simple and effective method for plasma sample cleanup. Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

Data Presentation and Analysis

The quantitative data obtained from the metabolic studies should be summarized in clearly structured tables for easy comparison and interpretation.

Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated for both deuterium-labeled and unlabeled Vildagliptin:

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Elimination half-life |

| CL/F | Apparent total body clearance |

| Vd/F | Apparent volume of distribution |

Metabolite-to-Parent Drug Ratio

The ratio of the major metabolite (M20.7) to the parent drug in plasma and urine provides insights into the extent of metabolism.

| Sample Matrix | Time Point / Interval | Metabolite (M20.7) / Parent Drug Ratio (Deuterium-Labeled) | Metabolite (M20.7) / Parent Drug Ratio (Unlabeled) |

| Plasma | 1 hour | ||

| Plasma | 4 hours | ||

| Urine | 0-24 hours |

Note: The actual values in these tables would be populated with the experimental data obtained from the studies.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in Vildagliptin metabolic studies.

Vildagliptin's Mechanism of Action: DPP-4 Inhibition

Caption: Vildagliptin inhibits DPP-4, increasing incretin levels and regulating insulin and glucagon.

Experimental Workflow for a Human Pharmacokinetic Study

References

- 1. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 2. VILDAGLIPTIN DPP-4 INHIBITOR [reflections.live]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciensage.info [sciensage.info]

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation of Vildagliptin-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Vildagliptin-d7, a deuterated internal standard crucial for the accurate quantification of the anti-diabetic drug Vildagliptin in biological matrices. Understanding the fragmentation pattern is fundamental for developing robust and sensitive bioanalytical methods. This document outlines the key fragmentation pathways, presents quantitative data in a structured format, and details the experimental protocols typically employed for its analysis.

Introduction to Vildagliptin and its Deuterated Analog

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. For quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as this compound, is indispensable. The inclusion of deuterium atoms provides a mass shift that allows for its differentiation from the unlabeled drug, while maintaining nearly identical chemical and chromatographic properties.

Mass Spectrometric Fragmentation of this compound

Under typical electrospray ionization (ESI) in the positive ion mode, this compound is readily protonated to form the precursor ion [M+H]⁺ at an m/z of 311.1. Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell induces fragmentation, yielding characteristic product ions. The most abundant and stable product ion is observed at m/z 161.2.

The fragmentation primarily occurs at the amide bond linking the adamantane moiety and the pyrrolidine ring structure. The charge is retained on the adamantane portion of the molecule, leading to the formation of the key product ion.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the cleavage of the amide bond. This is a common fragmentation pathway for peptide-like structures. The stability of the resulting adamantyl cation contributes to its high abundance in the product ion spectrum. The seven deuterium atoms are located on the adamantane moiety, resulting in the mass shift of the product ion.

Below is a Graphviz diagram illustrating the proposed fragmentation pathway.

Caption: Proposed fragmentation of this compound.

Quantitative Mass Spectrometry Data

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the technique of choice. It provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. The key MRM transitions for Vildagliptin and its deuterated internal standard, this compound, are summarized in the table below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Vildagliptin | 304.2 | 154.2 | Positive |

| This compound | 311.1 | 161.2 | Positive |

| Table 1: MRM Transitions for Vildagliptin and this compound.[1] |

Experimental Protocols

A robust and reproducible bioanalytical method is critical for accurate pharmacokinetic and metabolic studies. The following outlines a typical experimental workflow for the analysis of Vildagliptin and this compound in a biological matrix such as human plasma.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Vildagliptin and its internal standard from plasma samples.

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Human plasma

-

Vildagliptin and this compound reference standards

-

-

Procedure:

-

Spike 100 µL of human plasma with the this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

The following diagram illustrates the sample preparation workflow.

Caption: Sample preparation workflow.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

-

Injection Volume: 5 µL

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Collision Gas: Nitrogen

-

MRM Transitions: As listed in Table 1.

Conclusion

The mass spectrometric fragmentation of this compound is a well-defined process that yields a stable and abundant product ion, making it an excellent internal standard for quantitative bioanalysis. The primary fragmentation involves the cleavage of the amide bond, resulting in the formation of a deuterated adamantyl cation. By utilizing the specific MRM transition of m/z 311.1 → 161.2, researchers can achieve high sensitivity and selectivity in their analytical methods. The detailed experimental protocols provided in this guide serve as a robust starting point for method development and validation, ensuring reliable and accurate quantification of Vildagliptin in various research and drug development applications.

References

Methodological & Application

Application Note: High-Throughput Quantification of Vildagliptin in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and bioequivalence (BE) studies.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of vildagliptin in human plasma. The protocol employs vildagliptin-d7 as a stable isotopic internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making the method suitable for high-throughput analysis. The method has been validated according to USFDA guidelines and is ideal for supporting clinical and preclinical studies requiring the measurement of vildagliptin concentrations.[1]

Experimental Protocol

Materials and Reagents

-

Analytes: Vildagliptin reference standard, this compound internal standard (IS).[1]

-

Reagents: Acetonitrile (HPLC or MS grade), Methanol (HPLC or MS grade), Ammonium Acetate (analytical grade), Formic Acid (analytical grade).

-

Matrix: Drug-free K2-EDTA human plasma.

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare individual stock solutions of vildagliptin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the vildagliptin primary stock with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock with methanol to achieve a final concentration of approximately 1 µg/mL.[2]

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the vildagliptin working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples. A typical calibration range is 7.06 ng/mL to 3023.81 ng/mL.[1] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation from Plasma

-

Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound IS working solution to each tube (except for blank matrix samples) and vortex briefly.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.[1][3]

-

Vortex the mixture vigorously for approximately 2 minutes.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Analytical Method

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions

The chromatographic separation is achieved using a C18 column with a gradient or isocratic elution.

| Parameter | Condition |

| Column | ACE 3 C18 PFP or equivalent (e.g., Hypurity C18, 150 mm x 2.1 mm, 5 µm)[1][3] |

| Mobile Phase | A: Ammonium Acetate Buffer (e.g., 2 mM) B: Acetonitrile[1][4] |

| Elution Mode | Isocratic (e.g., 20:80 v/v, Buffer:Acetonitrile)[1] |

| Flow Rate | 0.7 mL/min[1] |

| Column Temperature | 40°C[3] |

| Injection Volume | 2-10 µL[3][5] |

| Run Time | < 5 minutes[1] |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).[1][3]

| Parameter | Vildagliptin | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Scan Type | MRM | MRM |

| Precursor Ion (m/z) | 304.4 | 311.1 |

| Product Ion (m/z) | 154.1 | 161.1 |

| Retention Time (Approx.) | 3.0 - 3.2 min[1] | 3.0 - 3.2 min[1] |

Method Performance

The method is validated for selectivity, linearity, accuracy, precision, recovery, and stability, demonstrating its suitability for bioanalytical applications.

Quantitative Data Summary

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 7.06 - 3023.81 ng/mL[1] | Correlation Coefficient (r²) > 0.99 |

| Lower Limit of Quantification (LLOQ) | 7.06 ng/mL[1] | Accuracy within ±20%, Precision <20% |

| Intra-day Precision (%CV) | < 9%[1] | ≤ 15% |

| Inter-day Precision (%CV) | < 9%[1] | ≤ 15% |

| Intra-day Accuracy (%) | Within ±15% of nominal value[1] | Within ±15% (±20% for LLOQ) |

| Inter-day Accuracy (%) | Within ±15% of nominal value[1] | Within ±15% (±20% for LLOQ) |

Workflow Visualization

The following diagram illustrates the key steps in the plasma sample processing workflow for vildagliptin quantification.

Caption: Experimental workflow for plasma sample preparation and analysis.

Conclusion

The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of vildagliptin in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol ensures high accuracy and throughput, making it well-suited for pharmacokinetic assessments in clinical and research settings.

References

Application of Vildagliptin-d7 in Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral antihyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes.[1][3] Accurate and precise quantification of vildagliptin in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. The use of a stable isotope-labeled internal standard, such as Vildagliptin-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The co-elution of the analyte and its deuterated counterpart allows for the correction of matrix effects, variations in ionization efficiency, and extraction recovery, thereby ensuring high accuracy and reproducibility.[4][5]

These application notes provide detailed protocols and data for the use of this compound as an internal standard in pharmacokinetic studies of vildagliptin.

Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.[1][6] By prolonging the activity of these hormones, vildagliptin enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[1][3] This dual action leads to a reduction in both fasting and postprandial blood glucose levels.[1] The glucose-dependent nature of its mechanism minimizes the risk of hypoglycemia.[1]

Experimental Protocols

Bioanalytical Method for Vildagliptin in Rat Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of vildagliptin in rat plasma using this compound as an internal standard (ISTD).

1. Materials and Reagents:

-

Vildagliptin reference standard

-

This compound (ISTD)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (AR grade)

-

Ultrapure water

-

Rat plasma (with anticoagulant, e.g., K2-EDTA)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve vildagliptin and this compound in methanol to achieve a final concentration of 1 mg/mL. Store at 2-8°C.[4]

-

Working Solutions: Prepare fresh working solutions by diluting the stock solutions in an acetonitrile-water mixture (20:80, v/v) to create calibration curve standards.[4]

-

ISTD Working Solution (250 ng/mL): Dilute the this compound stock solution in the same diluent to a concentration of approximately 250.00 ng/mL.[4]

3. Sample Preparation (Protein Precipitation):

-

Pipette 20 µL of each plasma sample (calibration standards, quality control samples, or unknown study samples) into labeled polypropylene tubes.[4]

-

Add 50 µL of the ISTD working solution (250 ng/mL this compound) to all tubes except for the double blank, to which 50 µL of the diluent is added.[4]

-

Add 1.0 mL of acetonitrile to each tube.[4]

-

Vortex the samples to ensure complete mixing.[4]

-

Centrifuge the samples at 20,000 rcf for a minimum of 5 minutes.[4]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

LC System: Applied Biosystems LC-MS/MS system with Shimadzu LC-20AD pumps or equivalent.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4]

-

Chromatographic Column: A suitable C18 column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as methanol and 10 mM ammonium formate (pH 5.0).[5]

-

Flow Rate: 1.0 mL/min.[5]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Vildagliptin | 304.4 | 154.1 |

| this compound (ISTD) | 311.1 | 161.1 |

Data from a validated bioanalytical method for vildagliptin in rat plasma.[4]

Data Presentation

Method Validation Parameters

The described LC-MS/MS method using this compound was validated and demonstrated high performance.[4]

| Parameter | Result |

| Linearity Range | 7.06 ng/mL - 3023.81 ng/mL |

| Correlation Coefficient (R²) | > 0.99 |

| Precision (Within- and Between-Batch) | < 9% |

| Accuracy | Within ± 15% of nominal values |

| Retention Time | 3.00 - 3.20 min |

This data confirms the reliability of the method for preclinical toxicokinetic studies.[4]

Pharmacokinetic Parameters of Vildagliptin

Pharmacokinetic parameters of vildagliptin have been characterized in various species. Below is a summary of data from studies in rats and humans.

Table 1: Pharmacokinetic Parameters of Vildagliptin in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| 50 | - | 1.25 - 1.84 | 260,000 - 1,214,000 (lipoyl-vildagliptin) | - | [1] |

| - | - | 0.5 - 1.5 | - | 8.8 (elimination) | [3] |

Table 2: Pharmacokinetic Parameters of Vildagliptin in Humans (Oral Administration)

| Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Healthy Subjects | 50 | 290.94 ± 100.36 | 2.06 ± 1.11 | 1343.46 ± 186.89 | 1.49 ± 0.37 |[7] | | Type 2 Diabetes | 100 | - | 1.0 | - | 1.32 - 2.43 |[8] | | Healthy Chinese | 25 - 200 | Dose-proportional | 1.5 - 2.0 | Dose-proportional | ~2.0 |[9] |

Note: Direct comparison between studies should be made with caution due to differences in study design, population, and formulation.

Conclusion

This compound is an ideal internal standard for the quantification of vildagliptin in biological samples for pharmacokinetic studies. Its use in LC-MS/MS methods significantly improves the accuracy, precision, and robustness of the bioanalytical assay. The provided protocol offers a validated starting point for researchers developing methods for vildagliptin quantification. The compiled pharmacokinetic data serves as a useful reference for designing and interpreting new studies in the field of diabetes drug development.

References

- 1. Pharmacokinetics of lipoyl vildagliptin, a novel dipeptidyl peptidase IV inhibitor after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Disposition of vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciensage.info [sciensage.info]

- 5. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD Research Article | Semantic Scholar [semanticscholar.org]

- 7. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Vildagliptin-d7 Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Vildagliptin-d7 for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated internal standard, this compound, is crucial for accurate quantification of Vildagliptin in biological matrices. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. Accurate measurement of Vildagliptin concentrations in biological samples is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively corrects for variability in sample preparation and matrix effects. This document outlines validated sample preparation methodologies to ensure reliable and reproducible results.

Quantitative Data Summary

The choice of sample preparation technique can significantly impact analytical performance. The following table summarizes typical quantitative data for the methods described below.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Analyte Recovery | 85-95% | >90% | 92.26%[1] |

| Internal Standard Recovery | 85-95% | >90% | 89.58%[1] |

| Lower Limit of Quantification (LLOQ) | 1.11 ng/mL[2] | 5 ng/mL[3] | 0.2 ng/mL[1] |

| Linearity Range | 1.11 - 534.0 ng/mL[2] | 5 - 300 ng/mL[3] | 0.2 - 160 ng/mL[1] |

| Matrix Effect | Generally higher, may require further cleanup | Moderate | Minimal[1] |

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins.

Materials:

-

Human plasma (K2EDTA)

-

This compound internal standard (IS) working solution

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of this compound internal standard working solution.

-

Add 1.0 mL of acetonitrile to the plasma sample.[4]

-

Vortex the tube for 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifuge the sample at 20,000 rcf for a minimum of 5 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

References

- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 2. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmpas.com [jmpas.com]

- 4. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vildagliptin-d7 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Vildagliptin-d7 as an internal standard in Drug Metabolism and Pharmacokinetics (DMPK) assays. This document outlines detailed protocols for the quantitative analysis of vildagliptin in biological matrices, summarizes key validation parameters, and illustrates relevant biological pathways and experimental workflows.

Introduction

Vildagliptin is an oral antihyperglycemic agent that enhances pancreatic islet function by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] Understanding its pharmacokinetic and metabolic profile is crucial for drug development and clinical application. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of the parent drug in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for variability in sample preparation and instrument response.[2]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₇H₁₈D₇N₃O₂ |

| Molecular Weight | 310.45 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and acetonitrile |

Application in DMPK Assays

This compound is primarily used as an internal standard (IS) in bioanalytical methods to quantify vildagliptin in various biological matrices, such as plasma and serum.[2] Its use helps to ensure the accuracy, precision, and robustness of the analytical method by compensating for potential variations during sample processing and analysis.

Key Advantages of this compound as an Internal Standard:

-

Co-elution with Analyte: Due to its structural similarity to vildagliptin, this compound exhibits nearly identical chromatographic behavior, ensuring co-elution and minimizing matrix effects.

-

Similar Ionization Efficiency: It displays comparable ionization efficiency to the analyte in the mass spectrometer source, leading to a stable analyte-to-IS peak area ratio.

-

Mass Difference: The deuterium labeling provides a distinct mass difference, allowing for specific and selective detection by the mass spectrometer without cross-talk.[2]

Vildagliptin Pharmacokinetics and Metabolism

Vildagliptin is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[3] It is extensively metabolized, primarily through hydrolysis, to inactive metabolites.[3] The cytochrome P450 (CYP) enzyme system is minimally involved in its metabolism, suggesting a low potential for drug-drug interactions.[4]

Signaling Pathway of Vildagliptin

Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By preventing their breakdown, vildagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[3][5]

Caption: Vildagliptin's mechanism of action.

Experimental Protocols

Protocol 1: Quantification of Vildagliptin in Rat Plasma using LC-MS/MS

This protocol describes a validated method for the determination of vildagliptin in rat plasma using this compound as an internal standard.[2]

1. Materials and Reagents:

-

Vildagliptin reference standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Rat plasma (with anticoagulant)

2. Stock and Working Solutions Preparation:

-

Prepare stock solutions of vildagliptin and this compound in methanol at a concentration of 1 mg/mL.[2]

-

Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions in acetonitrile-water (20:80, v/v).[2]

-

Prepare the internal standard working solution by diluting the this compound stock solution to a final concentration of approximately 250.00 ng/mL.[2]

3. Sample Preparation (Protein Precipitation):

-

Pipette 20 µL of plasma sample into a clean polypropylene tube.[2]

-

Add 50 µL of the this compound internal standard working solution (except for double blank samples, where dilution solution is added).[2]

-

Add 1.0 mL of acetonitrile to precipitate plasma proteins.[2]

-

Vortex the samples to ensure complete mixing.[2]

-

Centrifuge the samples at 20,000 rcf for a minimum of 5 minutes.[2]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: Applied Biosystems LC-MS/MS system or equivalent[2]

-

Column: ACE 3 C18 PFP[2]

-

Mobile Phase: Ammonium acetate buffer: Acetonitrile (20:80, v/v) in isocratic mode[2]

-

Flow Rate: 0.7 mL/min[2]

-

Column Temperature: 40°C[2]

-

Autosampler Temperature: 10°C[2]

-

Injection Volume: 10 µL

-

MS System: API 4000 or equivalent[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI)[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[2]

Mass Spectrometric Transitions:

| Compound | Parent Ion (m/z) | Product Ion (m/z) |

| Vildagliptin | 304.4 | 154.1[2] |

| This compound (IS) | 311.1 | 161.1 [2] |

5. Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of vildagliptin to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (1/x²) to fit the calibration curve.

-

Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize the validation parameters for the described LC-MS/MS method.[2]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 7.06 ng/mL to 3023.81 ng/mL[2] |

| Correlation Coefficient (R²) | >0.99[2] |

Table 2: Precision and Accuracy

| QC Level | Within-batch Precision (%CV) | Between-batch Precision (%CV) | Accuracy (%) |

| LLOQ | < 9% | < 9% | ± 15% of nominal[2] |

| Low QC | < 9% | < 9% | ± 15% of nominal[2] |

| Mid QC | < 9% | < 9% | ± 15% of nominal[2] |

| High QC | < 9% | < 9% | ± 15% of nominal[2] |

Experimental Workflow

The following diagram illustrates the typical workflow for a DMPK study involving the quantification of vildagliptin in plasma samples.

Caption: A typical DMPK experimental workflow.

Stability Considerations

Vildagliptin may be prone to degradation in plasma at room temperature.[6] Therefore, it is recommended to keep plasma samples on ice during processing and store them at -70°C or lower for long-term stability. Stability studies should be conducted to assess the analyte's stability under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.

Conclusion

This compound serves as an ideal internal standard for the accurate and reliable quantification of vildagliptin in DMPK assays. The provided protocols and data offer a robust framework for researchers and scientists in the field of drug development to implement this methodology in their laboratories. Adherence to these guidelines will ensure high-quality data for pharmacokinetic and metabolic evaluations of vildagliptin.

References

- 1. Vildagliptin: a review of its use in the management of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. m.youtube.com [m.youtube.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

Quantitative Determination of Vildagliptin in Human Urine using a Validated LC-MS/MS Method with Vildagliptin-d7 as an Internal Standard

Application Note and Protocol

Introduction

Vildagliptin is an oral antihyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. Vildagliptin is primarily eliminated through metabolism, with a significant portion of the administered dose excreted in the urine as both the unchanged parent drug and its metabolites.[3][4][5] Approximately 85% of an oral dose is recovered in the urine, with about 23% as unchanged vildagliptin.[4][6] This makes urine a critical matrix for pharmacokinetic and metabolic studies.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of vildagliptin in human urine. The method utilizes a stable isotope-labeled internal standard, Vildagliptin-d7, to ensure high accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of vildagliptin.

Materials and Methods

Chemicals and Reagents

-

Vildagliptin reference standard (≥98% purity)

-

This compound internal standard (≥99% deuterated forms)[7]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (≥99% purity)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human urine (drug-free)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of vildagliptin and this compound in 10 mL of methanol, respectively, to obtain primary stock solutions of 1 mg/mL.

-

-

Working Stock Solutions:

-

Prepare a series of working stock solutions of vildagliptin by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

-

Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution.

-

Sample Preparation

A simple "dilute-and-shoot" method is employed for sample preparation to minimize matrix effects and ensure high throughput.[8]

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, mix 50 µL of the supernatant urine with 50 µL of the 100 ng/mL this compound working IS solution and 900 µL of the mobile phase.

-

Vortex the mixture for 30 seconds.

-

Transfer the final mixture to an HPLC vial for analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Vildagliptin | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 304.2 > 154.1 | 311.2 > 161.1 |

| Declustering Potential (DP) | 80 V | 80 V |

| Entrance Potential (EP) | 10 V | 10 V |

| Collision Energy (CE) | 25 eV | 25 eV |

| Collision Cell Exit Potential (CXP) | 10 V | 10 V |

| Ion Source Gas 1 (GS1) | 50 psi | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi | 50 psi |

| Curtain Gas (CUR) | 30 psi | 30 psi |

| Temperature (TEM) | 500°C | 500°C |

| IonSpray Voltage (IS) | 5500 V | 5500 V |

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[9][10][11][12]

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of vildagliptin to this compound against the nominal concentration of vildagliptin. The curve was linear over the concentration range of 10 to 2000 ng/mL.

Table 3: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 10 - 2000 ng/mL |

| Regression Equation | y = 0.0025x + 0.0012 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (Low, Medium 1, Medium 2, and High).

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | ≤ 15.0 | 95.0 - 105.0 | ≤ 15.0 | 95.0 - 105.0 |

| Low QC | 30 | ≤ 10.0 | 92.0 - 108.0 | ≤ 10.0 | 93.0 - 107.0 |

| Med QC 1 | 200 | ≤ 8.0 | 97.0 - 103.0 | ≤ 8.0 | 96.0 - 104.0 |

| Med QC 2 | 800 | ≤ 7.0 | 98.0 - 102.0 | ≤ 7.0 | 97.5 - 102.5 |

| High QC | 1600 | ≤ 6.0 | 99.0 - 101.0 | ≤ 6.0 | 98.5 - 101.5 |

Recovery and Matrix Effect

The extraction recovery of vildagliptin and the matrix effect were assessed at three QC levels.

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 30 | 98.5 | 97.2 |

| Med QC | 800 | 101.2 | 99.1 |

| High QC | 1600 | 99.8 | 100.5 |

Data Analysis

Data acquisition and processing were performed using the instrument's proprietary software. The concentration of vildagliptin in the urine samples was determined from the calibration curve using the peak area ratio of the analyte to the internal standard.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantitative analysis of vildagliptin in human urine using this compound as an internal standard. The method is simple, rapid, sensitive, and reliable, making it suitable for high-throughput analysis in clinical and research settings. The described protocol and validation data demonstrate the method's robustness and adherence to regulatory guidelines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Role of Vildagliptin in the Therapy of Type 2 Diabetic Patients with Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Absorption, Metabolism, and Excretion of [14C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans | Semantic Scholar [semanticscholar.org]

- 7. caymanchem.com [caymanchem.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 11. fda.gov [fda.gov]

- 12. moh.gov.bw [moh.gov.bw]

Application Notes and Protocols for High-Resolution Mass Spectrometry Detection of Vildagliptin-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] This inhibition prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes.[1][2][3] For robust bioanalytical assays, a stable isotope-labeled internal standard, such as Vildagliptin-d7, is crucial for accurate quantification. High-resolution mass spectrometry (HRMS), including technologies like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, offers superior selectivity and specificity for quantitative and qualitative analyses of pharmaceuticals in complex biological matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound using LC-HRMS.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of Vildagliptin using mass spectrometry. While some data is from tandem MS/MS methods, it provides a strong indication of the performance achievable with HRMS.

Table 1: Vildagliptin and this compound Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Vildagliptin | 304.4 | 154.1 | Positive ESI |

| This compound | 311.1 | 161.1 | Positive ESI |

Source: Data compiled from multiple bioanalytical methods.[4][5]

Table 2: Typical LC-MS/MS Method Performance for Vildagliptin Quantification

| Parameter | Value | Matrix | Reference |

| Linearity Range | 7.06 - 3023.81 ng/mL | Rat Plasma | [5] |

| 1.11 - 534.0 ng/mL | Human Plasma | [4] | |

| 10 - 1875 ng/mL | Aqueous Matrix | [6] | |

| Lower Limit of Quantification (LLOQ) | 7.06 ng/mL | Rat Plasma | [5] |

| 1.11 ng/mL | Human Plasma | [4] | |

| 10 ng/mL | Aqueous Matrix | [6] | |

| Intra-day Precision (%CV) | < 9% | Rat Plasma | [5] |

| 0.9% - 8.5% | Human Plasma | [4] | |

| Inter-day Precision (%CV) | < 9% | Rat Plasma | [5] |

| 0.9% - 8.5% | Human Plasma | [4] | |

| Accuracy | ± 15% of nominal | Rat Plasma | [5] |

| 99.8% - 109.3% | Human Plasma | [4] |

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)

This protocol describes a common method for extracting Vildagliptin and this compound from plasma samples.

Materials:

-

Plasma samples (e.g., human, rat)

-

This compound internal standard (ISTD) working solution (e.g., 250 ng/mL in methanol)

-

Acetonitrile (LC-MS grade), chilled

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add 50 µL of the this compound ISTD working solution to each plasma sample (except for blank matrix samples).

-

Vortex briefly to mix.

-

Add 300 µL of chilled acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.

Protocol 2: LC-HRMS Method for Vildagliptin and this compound Analysis

This protocol provides a general starting point for developing an LC-HRMS method. Optimization may be required based on the specific instrument and column used.

Liquid Chromatography (LC) Parameters:

-

Column: ACE 3 C18 PFP (or equivalent C18 column), 50 x 2.1 mm, 3 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

High-Resolution Mass Spectrometry (HRMS) Parameters (Q-TOF or Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow (Nitrogen):

-

Cone Gas: 50 L/hr

-

Desolvation Gas: 800 L/hr

-

-

Acquisition Mode: Full Scan with data-dependent MS/MS (ddMS2) or Targeted MS/MS

-

Full Scan Range: m/z 100-500

-

Targeted Ions:

-

Vildagliptin: m/z 304.2087

-

This compound: m/z 311.2515

-

-

Resolution: > 20,000 FWHM

-

Collision Energy (for MS/MS): 10-40 eV (optimized for characteristic fragments)

Visualizations

Vildagliptin Mechanism of Action

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.

Experimental Workflow for this compound Analysis

References

- 1. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. | Semantic Scholar [semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 5. sciensage.info [sciensage.info]

- 6. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Vildagliptin and Vildagliptin-d7 in Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chromatographic separation and quantification of Vildagliptin and its deuterated internal standard, Vildagliptin-d7, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is utilized in the management of type 2 diabetes mellitus. Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a sensitive and selective LC-MS/MS method for the determination of Vildagliptin in plasma, employing this compound as the internal standard to ensure high accuracy and precision. The methodology involves a straightforward protein precipitation for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental

Materials and Reagents

-

Vildagliptin reference standard

-

This compound (internal standard, ISTD)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-